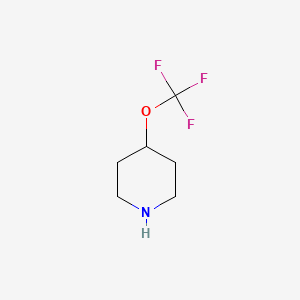

4-(Trifluoromethoxy)piperidine

Beschreibung

Overview of Piperidine (B6355638) Scaffolds in Contemporary Organic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in organic chemistry and drug discovery. nih.govmdpi.com These scaffolds are prevalent in a vast array of natural products, particularly alkaloids, and are a cornerstone in the pharmaceutical industry. nih.govresearchgate.net The significance of the piperidine framework lies in its versatile nature; it can serve as a flexible yet conformationally defined backbone for constructing complex molecular architectures. longdom.org

Strategic Significance of Trifluoromethoxy Substitution in Chemical Design and Application

The trifluoromethoxy (–OCF₃) group has emerged as a crucial substituent in the design of pharmaceuticals and agrochemicals. rsc.orgbeilstein-journals.org Its inclusion in a molecular structure is a strategic decision aimed at modulating several key physicochemical properties. acs.org The trifluoromethoxy group is highly electronegative and lipophilic, often more so than a methoxy (B1213986) group, which can enhance a compound's ability to cross biological membranes. beilstein-journals.org

Chemical Data for 4-(Trifluoromethoxy)piperidine

| Property | Value | Source |

| IUPAC Name | This compound | fluorochem.co.uk |

| CAS Number | 1206984-05-5 | fluorochem.co.uk |

| Molecular Formula | C₆H₁₀F₃NO | chembk.com |

| Molecular Weight | 169.14 g/mol | N/A |

| Appearance | Liquid | N/A |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(trifluoromethoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)11-5-1-3-10-4-2-5/h5,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGQGFIISHCNSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Trifluoromethoxy Piperidine and Its Derivatives

Established Synthetic Routes for 4-(Trifluoromethoxy)piperidine

Nucleophilic Aromatic Substitution Approaches Utilizing this compound as a Reactant

While direct nucleophilic aromatic substitution (SNAr) on an aromatic ring is a common strategy for introducing amine functionalities, the use of this compound as the nucleophile in such reactions is a key method for creating more complex molecules. In these reactions, the piperidine (B6355638) nitrogen attacks an electron-deficient aromatic or heteroaromatic ring, displacing a leaving group such as a halogen. The reaction's success often depends on the electronic properties of the aromatic substrate, with strong electron-withdrawing groups on the aromatic ring facilitating the substitution. nih.govrsc.org For instance, the reaction of this compound with activated aryl halides or heteroaryl halides can proceed under various conditions to yield the corresponding N-aryl or N-heteroaryl piperidines. nih.govrsc.org

The reactivity in SNAr reactions can be influenced by solvent effects and the nature of the base used. nih.gov High-throughput experimentation techniques have been employed to optimize reaction conditions for SNAr reactions involving similar amine synthons, providing a basis for predicting favorable conditions for reactions with this compound. nih.gov

Other Synthetic Strategies for the Core Structure

A convenient, multi-gram scale synthesis of this compound has been developed starting from 4-hydroxypiperidine (B117109). nuph.edu.uaresearchgate.net This multi-step process involves:

N-protection: The synthesis begins with the acylation of 4-hydroxypiperidine with benzoyl chloride to protect the nitrogen atom. nuph.edu.uaresearchgate.net

Trifluoromethoxylation: The resulting N-benzoyl-4-hydroxypiperidine is then converted to N-benzoyl-4-(trifluoromethoxy)piperidine. This transformation is achieved in two stages using a Hiyama-type reaction, which involves the formation of an S-methyl xanthate followed by desulfurative fluorination with N-bromosuccinimide and Olah's reagent. nuph.edu.uaresearchgate.net

Deprotection: The N-benzoyl group is subsequently reduced to a benzyl (B1604629) group, which is then removed using 1-chloroethyl chloroformate to yield the final this compound. nuph.edu.uaresearchgate.net

Another approach involves the synthesis of 4-[4-(trifluoromethoxy)phenoxy]piperidine, a related derivative. One patented method starts with 4-[4-(trifluoromethoxy)phenoxy]pyridine, which undergoes N-benzylation, followed by reduction to the corresponding tetrahydropyridine. Subsequent reaction with an acid and a hydrogen source, followed by treatment with a base, yields the desired product. google.com

Derivatization Strategies for this compound Analogs

Functionalization at the Piperidine Nitrogen Atom

The secondary amine of this compound provides a reactive site for various functionalization reactions. The nitrogen atom can readily undergo N-alkylation and N-acylation. For example, it can be reacted with alkyl halides or acyl chlorides to introduce a wide range of substituents. smolecule.com This allows for the synthesis of a diverse library of analogs with modified properties.

One common derivatization is the introduction of an aryl or heteroaryl group through nucleophilic aromatic substitution, as discussed in section 2.1.1. Another example is the synthesis of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}benzoic acid, where the piperidine nitrogen is functionalized with a benzoic acid moiety. researchgate.net

Stereoselective Functionalization of the Piperidine Ring System

Achieving stereoselective functionalization of the piperidine ring is crucial for developing specific, biologically active compounds. While the direct stereoselective synthesis of substituted 4-(trifluoromethoxy)piperidines is a complex challenge, general methods for the stereoselective functionalization of piperidine rings can be applied. nih.gov

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been shown to be effective for the site-selective and stereoselective functionalization of the piperidine ring at the C2, C3, and C4 positions. nih.gov The site-selectivity is often controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov For instance, different rhodium catalysts can direct the functionalization to either the C2 or C4 position of an N-protected piperidine. nih.gov

Furthermore, stereoselective synthesis of trifluoromethyl-substituted piperidines has been achieved through various methods, including asymmetric synthesis routes that establish the chiral centers with high enantiomeric excess. acs.orgresearchgate.net These strategies often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

Preparation and Utility of Salt Forms for Research Applications

For research and pharmaceutical applications, this compound and its derivatives are often converted into their salt forms to improve their solubility, stability, and handling properties. The hydrochloride salt is a common form, prepared by treating the free base with hydrochloric acid in a suitable solvent. smolecule.com Other salt forms, such as fumarates and sulfates, have also been prepared for related piperidine derivatives. google.com

The formation of a salt can be crucial for in vitro and in vivo studies where aqueous solubility is a key requirement. For example, 4-(4-(trifluoromethoxy)phenoxy)piperidine hydrochloride is noted to have enhanced solubility in aqueous environments. smolecule.com The choice of the counter-ion can also influence the physicochemical properties of the compound.

Synthesis and Characterization of the Hydrochloride Salt

A robust and scalable synthetic route for producing multigram quantities of this compound has been developed, which facilitates its use as a building block in drug discovery. nuph.edu.uaresearchgate.net The process begins with a commercially available starting material and proceeds through a multi-step sequence, culminating in the formation of the desired product, which can then be converted to its hydrochloride salt for improved handling and solubility. nuph.edu.uaresearchgate.net

The synthesis commences with N-acylation of 4-hydroxypiperidine using benzoyl chloride. nuph.edu.uaresearchgate.net The resulting N-benzoyl-4-hydroxypiperidine is then subjected to a two-stage transformation to introduce the trifluoromethoxy group. This is achieved using the Hiyama method, which involves the formation of an S-methyl xanthate intermediate, followed by a desulfurization-fluorination reaction with N-bromosuccinimide and Olah's reagent (a pyridine-polyhydrogen fluoride (B91410) complex). nuph.edu.uaresearchgate.net

To obtain the hydrochloride salt, the purified this compound free base is dissolved in a suitable organic solvent, such as acetone (B3395972) or diethyl ether. google.com An excess of concentrated hydrochloric acid or hydrogen chloride gas is then added to the solution, causing the precipitation of this compound hydrochloride as a solid. google.com The salt can then be isolated by filtration and dried.

Table 1: Physicochemical Properties of this compound Hydrochloride Data sourced from PubChem. nih.gov

| Property | Value |

|---|---|

| IUPAC Name | This compound;hydrochloride |

| Molecular Formula | C₆H₁₁ClF₃NO |

| Molecular Weight | 205.60 g/mol |

| Canonical SMILES | C1CNCCC1OC(F)(F)F.Cl |

| InChIKey | GMUVEHCUCSYYKR-UHFFFAOYSA-N |

Synthesis of Isotope-Labeled Analogs for Mechanistic Investigations

The synthesis of isotope-labeled analogs of pharmacologically active compounds is a cornerstone of modern drug development, enabling detailed mechanistic investigations. chemrxiv.org Incorporating stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C) into the structure of this compound allows researchers to trace the molecule's journey and fate in biological systems. chemrxiv.orgacs.org These labeled versions are indispensable tools for absorption, distribution, metabolism, and excretion (ADMET) studies, as well as for elucidating the compound's mechanism of action at the molecular level using techniques like mass spectrometry and NMR spectroscopy. chemrxiv.org

While specific literature detailing the synthesis of an isotope-labeled version of this compound is not prevalent, established general strategies can be applied. The primary approaches include:

De Novo Synthesis with Labeled Precursors: This strategy involves utilizing an isotopically labeled starting material in the established synthetic route. chemrxiv.org For instance, a labeled version of 4-hydroxypiperidine, such as [¹³C₄]-4-hydroxypiperidine, could be carried through the five-step synthesis described previously to produce this compound with a ¹³C-labeled ring system. Research on related compounds suggests the feasibility of introducing labels like ¹³C or ¹⁴C at specific positions on the piperidine ring, such as the 4- or 5-position. scispace.com

Isotope Exchange Reactions: In some cases, it is possible to exchange an atom on a pre-formed molecule with its isotope. A notable method for nitrogen-containing heterocycles is the conversion of pyridines into their ¹⁵N-isotopologs. This proceeds through a ring-opening reaction to form a Zincke imine intermediate, followed by a ring-closing step with a labeled nitrogen source like ¹⁵NH₄Cl. chemrxiv.org If a synthetic pathway to this compound involves a pyridine (B92270) intermediate, this method could be adapted for ¹⁵N labeling. chemrxiv.org

The choice of isotope and its position within the molecule is dictated by the specific research question. For example, ¹⁴C labeling is often used for quantitative whole-body autoradiography to study drug distribution, while strategically placed ¹³C or ¹⁵N labels are used in metabolic studies to identify cleavage points or new metabolites by mass spectrometry. These mechanistic studies are critical for understanding a compound's biological activity and safety profile.

Reactivity and Mechanistic Studies of 4 Trifluoromethoxy Piperidine

Comprehensive Chemical Reactivity Profiling

The chemical reactivity of 4-(trifluoromethoxy)piperidine is primarily dictated by the secondary amine functionality of the piperidine (B6355638) ring. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic, thus allowing it to participate in a variety of common amine reactions.

Key reactions include:

N-Acylation: The piperidine nitrogen readily reacts with acylating agents like acyl chlorides to form amides. This reaction is often employed as a protective strategy during multi-step syntheses. For instance, in a preparative synthesis of this compound, the precursor 4-hydroxypiperidine (B117109) is first acylated with benzoyl chloride to protect the nitrogen atom. nuph.edu.uanuph.edu.ua

N-Alkylation: As a nucleophile, the piperidine nitrogen can attack electrophilic carbon atoms, leading to N-alkylated products. This is a fundamental transformation for building more complex molecular architectures. smolecule.com

N-Arylation: The compound can undergo cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl piperidines, which are common motifs in pharmaceuticals.

Deprotection/N-Dealkylation: In synthetic sequences where the nitrogen is protected (e.g., as an N-benzyl group), deprotection is a crucial step. For example, an N-benzyl group can be removed using reagents like 1-chloroethyl chloroformate to yield the free secondary amine. nuph.edu.uanuph.edu.ua

The presence of the electron-withdrawing trifluoromethoxy group at the C4-position influences the nucleophilicity of the piperidine nitrogen. The inductive effect of the -OCF3 group can decrease the electron density on the nitrogen, making it a slightly weaker nucleophile compared to unsubstituted piperidine. However, it remains sufficiently reactive for a wide range of synthetic transformations.

Table 1: Representative Reactions in the Synthesis of this compound

| Step | Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|---|

| 1 | 4-Hydroxypiperidine | Benzoyl chloride | N-Benzoyl-4-hydroxypiperidine | N-Acylation (Protection) | nuph.edu.ua, nuph.edu.ua |

Elucidation of Reaction Mechanisms Involving the Trifluoromethoxy Group

Direct mechanistic studies on the reactions of the trifluoromethoxy group on the saturated piperidine ring are limited, as the group is generally stable under many reaction conditions. Its primary mechanistic influence is electronic, modulating the reactivity of the piperidine nitrogen. However, the mechanism of its installation onto the piperidine ring is well-documented and provides significant insight.

A key method for introducing the trifluoromethoxy group is the transformation of a hydroxyl group via a xanthate intermediate, a process based on the Hiyama method. nuph.edu.uanuph.edu.ua The mechanism proceeds as follows:

Xanthate Formation: The precursor, N-benzoyl-4-hydroxypiperidine, is treated with a base such as sodium hydride (NaH) to deprotonate the hydroxyl group, forming an alkoxide. This nucleophilic alkoxide then reacts with carbon disulfide (CS₂), followed by quenching with methyl iodide (MeI) to form the corresponding S-methyl xanthate.

Oxidative Desulfurization-Fluorination: The crucial step involves the reaction of the xanthate with a brominating agent, such as N-bromosuccinimide (NBS), and a fluoride (B91410) source, like Olah's reagent (a pyridine-polyhydrogen fluoride complex). The proposed mechanism involves an initial attack of bromine on the sulfur atom of the xanthate, leading to a cascade reaction. This generates a transient carbocationic species at the C4-position of the piperidine ring. This intermediate is then trapped by a fluoride ion from Olah's reagent. The process is repeated to install three fluorine atoms, ultimately forming the trifluoromethoxy group.

This mechanistic pathway highlights the conditions under which the C-OCF₃ bond is formed and underscores the electrophilic nature of the reagents required to achieve this transformation.

Stereochemical Considerations and Control in Reactions

The this compound molecule itself is achiral. However, the stereochemistry of the piperidine ring and the orientation of its substituents are critical factors in its reactivity and its interactions within biological systems.

Conformational Analysis: The piperidine ring predominantly adopts a chair conformation to minimize steric strain. A substituent at the C4-position can exist in either an axial or an equatorial orientation. For the 4-(trifluoromethoxy) group, the equatorial position is generally favored to reduce 1,3-diaxial interactions with the hydrogen atoms at C2 and C6. The trifluoromethoxy group is sterically demanding, further favoring the equatorial conformation.

Stereochemical Control in Synthesis: While the synthesis of this compound from 4-hydroxypiperidine does not create a new stereocenter, reactions on substituted derivatives can require strict stereocontrol. For example, the reduction of a substituted N-aryl pyridinium (B92312) salt to the corresponding piperidine can lead to different stereoisomers. Studies on the hydrogenation of related fluorinated pyridinium salts have shown a preference for the formation of products where the fluorine atom occupies an axial position, a finding that highlights the subtle electronic and steric effects that can govern the stereochemical outcome of a reaction. mdpi.com In reactions involving derivatives of this compound, such as aldol (B89426) reactions with related glutarimides, the stereochemistry of the products can be controlled by the choice of reagents and additives. mdpi.com

Stability Assessment and Investigation of Degradation Pathways

A primary reason for incorporating the trifluoromethoxy group into molecules is to enhance their metabolic stability. The C-F bonds are exceptionally strong, and the CF₃ group is a poor substrate for many metabolic enzymes, particularly cytochrome P450 oxidases.

Microsomal Stability: Studies on compounds containing an aliphatic trifluoromethoxy group have demonstrated their stability in the presence of liver microsomes. nuph.edu.ua For instance, research on related piperidine-derived inhibitors for soluble epoxide hydrolase (sEH) showed that the piperidine moiety itself can be a site for metabolic degradation. nih.gov However, the introduction of the -OCF3 group is a common strategy to block such metabolic pathways and increase the half-life of a drug candidate. cymitquimica.com The high stability of the trifluoromethoxy group means that metabolic degradation, when it occurs, is more likely to happen at other positions in the molecule. For example, in a study of piperidine-based sEH inhibitors, metabolic degradation was found to occur on an attached phenyl ring rather than the piperidine moiety itself when the latter was appropriately substituted. nih.gov

Chemical Stability: this compound is a stable compound under standard laboratory conditions. The trifluoromethoxy group is resistant to cleavage by many common reagents. However, like other amines, it can be sensitive to strong oxidizing agents. For long-term storage, it is typically kept under an inert atmosphere. smolecule.com Degradation pathways would likely involve reactions of the amine rather than the robust C-OCF₃ ether linkage.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Privileged Scaffold and Pharmacophore in Drug Design

The 4-(Trifluoromethoxy)piperidine moiety is increasingly recognized as a privileged scaffold in drug design. This status is attributed to the synergistic combination of the piperidine (B6355638) ring and the trifluoromethoxy group, which together impart favorable pharmacological properties to potential drug candidates.

The piperidine ring, a saturated heterocycle, is a common feature in many pharmaceuticals due to its ability to introduce a three-dimensional character to a molecule, which can lead to improved binding affinity and selectivity for its biological target. ijnrd.orgnih.gov It can also serve as a versatile scaffold for the attachment of various functional groups, allowing for the fine-tuning of a compound's properties. nih.gov

The trifluoromethoxy group (-OCF3) offers several advantages in medicinal chemistry. It is a highly lipophilic and metabolically stable group that can enhance a drug's ability to cross cell membranes and resist degradation by metabolic enzymes. The strong electron-withdrawing nature of the trifluoromethoxy group can also influence the acidity or basicity of nearby functional groups, which can be crucial for target engagement. The introduction of fluorine atoms often leads to improved pharmacokinetic profiles.

The combination of these two moieties in this compound creates a building block that can confer enhanced metabolic stability, increased lipophilicity, and desirable conformational properties to a lead compound. These characteristics make it an attractive component for the development of new drugs targeting a wide range of diseases. The synthesis of this compound has been a subject of research, highlighting its importance as a building block for medicinal chemistry. nuph.edu.uaresearchgate.net

Development and Evaluation of HPK1 Inhibitors Incorporating this compound Moieties

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, has been identified as a key negative regulator of T-cell activation. Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance the body's immune response against tumors. While various scaffolds have been investigated for HPK1 inhibition, the direct incorporation and specific structure-activity relationship (SAR) of the this compound moiety in HPK1 inhibitors are not extensively detailed in the provided research.

However, the general principles of HPK1 inhibitor design often involve heterocyclic scaffolds to occupy the ATP-binding pocket. The exploration of different substituents on these scaffolds is crucial for achieving potency and selectivity. The properties of the this compound moiety, such as its lipophilicity and metabolic stability, suggest its potential as a valuable component in the design of novel HPK1 inhibitors.

While specific SAR data for this compound-containing HPK1 inhibitors is not available in the provided search results, general SAR trends for other classes of HPK1 inhibitors have been established. For instance, in a series of diaminopyrimidine carboxamide inhibitors, modifications to the aniline (B41778) moiety were found to modulate binding affinity and kinase selectivity. nih.gov Similarly, for spiro-azaindoline inhibitors, the introduction of small lipophilic groups was shown to enhance interactions with key residues in the HPK1 binding pocket. nih.gov

These findings suggest that the this compound group, with its inherent lipophilicity, could potentially be explored as a substituent to optimize the potency and pharmacokinetic properties of HPK1 inhibitors. Further research would be needed to elucidate the specific SAR of this moiety in the context of HPK1 inhibition.

HPK1 negatively regulates T-cell receptor (TCR) signaling. acs.org Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream signaling molecules, leading to a dampening of the T-cell response. acs.org By inhibiting the kinase activity of HPK1, small molecule inhibitors can block this negative regulatory pathway, thereby enhancing T-cell activation, proliferation, and cytokine production. This ultimately leads to a more robust anti-tumor immune response. The development of potent and selective HPK1 inhibitors is a key focus in immuno-oncology research. nih.gov

Development and Evaluation of Cyclin-Dependent Kinase 7 (CDK7) Inhibitors Incorporating this compound Scaffolds

Cyclin-Dependent Kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating both the cell cycle and transcription. nih.govnih.gov As such, it has emerged as an attractive target for cancer therapy. The development of CDK7 inhibitors has led to the exploration of various chemical scaffolds, including those that form a covalent bond with the target enzyme.

Similar to the case with HPK1 inhibitors, the specific role and SAR of the this compound moiety in the context of CDK7 inhibition are not explicitly detailed in the available research.

The development of CDK7 inhibitors has involved extensive SAR studies on various scaffolds. For instance, the covalent inhibitor THZ1 and its analogue YKL-5-124 have demonstrated the importance of specific chemical features for achieving high potency and selectivity. nih.gov The design of these inhibitors often involves a core scaffold that binds to the ATP pocket of the kinase and a reactive group that forms a covalent bond with a nearby cysteine residue.

While no direct evidence links the this compound moiety to these specific inhibitors, the piperidine scaffold, in general, has been incorporated into other CDK inhibitors. scispace.com The unique properties of the trifluoromethoxy group could potentially be leveraged to optimize the physicochemical and pharmacokinetic properties of future CDK7 inhibitors.

Several potent CDK7 inhibitors, such as THZ1 and YKL-5-124, act through a covalent mechanism of action. nih.gov These inhibitors typically contain an electrophilic "warhead," such as an acrylamide (B121943) group, which can form an irreversible covalent bond with a non-catalytic cysteine residue (Cys312) located near the ATP-binding site of CDK7. nih.gov This covalent binding leads to a sustained inhibition of the kinase's activity. The selectivity of these covalent inhibitors can be fine-tuned by modifying the scaffold that positions the reactive group in proximity to the target cysteine.

Impact on Aberrant Transcriptional Regulation and Oncogene Expression

Aberrant transcriptional regulation is a fundamental process in the development and progression of cancer. nih.gov Transcription factors (TFs), the proteins that control the rate of transcription of genetic information from DNA to messenger RNA, are often dysregulated in cancer cells, leading to the altered expression of oncogenes and tumor suppressor genes. nih.govnih.gov Small molecules that can modulate the activity of these core TFs or disrupt the protein-protein interactions that drive oncogenic transcription are of significant interest in oncology research. grantome.com

The piperidine core is a versatile scaffold found in numerous compounds designed to target the machinery of gene expression. nih.gov While direct studies on this compound's effect on transcriptional regulation are not extensively detailed in the available literature, research on related structures provides insights. For instance, piperidine derivatives have been incorporated into molecules that regulate crucial signaling pathways essential for cancer establishment, such as STAT-3, NF-κB, and PI3k/Akt, which are intimately linked to the control of gene expression. nih.gov The unique electronic properties of the trifluoromethoxy group can enhance the binding of such compounds to their target proteins, potentially leading to more potent and selective modulation of transcriptional networks that drive oncogene expression. nih.gov The development of cancer-specific therapies often involves targeting master TFs that establish and maintain the malignant state of a cell. nih.gov The structural features of this compound make it a valuable building block for creating inhibitors that could interfere with these core transcriptional circuitries.

Therapeutic Potential in Preclinical Disease Models

The incorporation of the this compound motif and related structures has been evaluated in various preclinical models, demonstrating its potential across several therapeutic areas.

The piperidine ring is a prevalent feature in many anti-cancer agents. nih.gov Its derivatives have been investigated for their ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis in various cancer cell lines. nih.govresearchgate.net The introduction of trifluoromethyl or trifluoromethoxy groups onto the piperidine scaffold has been shown to enhance cytotoxic activity.

For example, a series of trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones (BAPs) were synthesized and evaluated for their anti-hepatoma activities. nih.gov One compound, which contained three trifluoromethyl substituents, exhibited potent anti-tumor effects by promoting apoptosis in HepG2 liver cancer cells. nih.gov This was achieved by down-regulating the expression of the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic proteins Bax and C-caspase-3. nih.gov Similarly, synthetic curcuminoids featuring a 3,5-Di[(E)-benzylidene]piperidin-4-one structure have shown promising anticancer activities against pancreatic carcinoma models. nih.gov Fluorinated analogs, in particular, displayed high potency, with IC50 values in the low nanomolar range. nih.gov

Table 1: Anti-proliferative Activity of Selected Piperidine Derivatives in Cancer Cell Lines

| Compound Class | Cancer Model | Key Findings |

|---|---|---|

| Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones | Hepatoma (HepG2 cells) | Promoted apoptosis by modulating Bcl-2 family proteins. nih.gov |

| Fluorinated 3,5-Di[(E)-benzylidene]piperidin-4-one Curcuminoids | Pancreatic Carcinoma | Exhibited high anticancer activity with low nanomolar IC50 values. nih.gov |

This table is for illustrative purposes and summarizes findings from research on related piperidine structures.

Chronic inflammation is a key driver of many diseases, including autoimmune disorders. frontiersin.org Research has demonstrated that piperidine-containing compounds can exert significant anti-inflammatory effects. nih.govresearchgate.net

A notable study investigated ortho-trifluoromethoxy-substituted 4-piperidione-containing mono-carbonyl curcumin (B1669340) derivatives for their anti-inflammatory activity. nih.gov Two of these derivatives showed excellent activity in both lipopolysaccharide-induced macrophage cell lines and a mouse model of colitis. nih.gov Their mechanism of action involved inhibiting the production of inflammatory mediators like nitric oxide and reactive oxygen species, as well as pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. nih.gov Furthermore, these compounds were found to inhibit the nucleus translocation of p65, a key component of the pro-inflammatory NF-κB pathway. nih.gov These findings suggest that the trifluoromethoxy-piperidione scaffold is a promising template for developing novel anti-inflammatory agents. nih.gov

Table 2: Anti-inflammatory Activity of ortho-Trifluoromethoxy-Substituted 4-Piperidione Curcumin Derivatives

| Assay/Model | Effect of Derivatives 22 and 24 |

|---|---|

| LPS-induced Raw264.7 macrophages | Inhibition of nitric oxide, reactive oxygen species, and pro-inflammatory cytokines (IL-1β, TNF-α). nih.gov |

| Dextran sulfate (B86663) sodium (DSS)-induced mouse model of colitis | Reduced severity of clinical symptoms and colonic pathological damage. nih.gov |

The development of effective antiviral agents is a critical area of medicinal chemistry. While specific preclinical data for this compound against Human Immunodeficiency Virus (HIV) and Epstein-Barr Virus (EBV) is limited in the public domain, the piperidine heterocycle is a common structural element in various approved and investigational antiviral drugs.

Research into novel treatments for EBV, a virus linked to several cancers and autoimmune diseases, has explored repurposing existing antiviral drugs. clinicaltrials.gov For instance, prodrugs of tenofovir, which are used for HIV treatment and prevention, have been identified as potent inhibitors of EBV lytic DNA replication. clinicaltrials.govnih.gov Similarly, research into anti-HIV proteins like MAP30 has shown it can combat EBV latent infection, highlighting diverse mechanisms for targeting these viruses. nih.gov The development of new chemical entities for antiviral therapy often involves screening large libraries of compounds containing privileged scaffolds like piperidine. The unique properties conferred by the trifluoromethoxy group make this compound an attractive building block for inclusion in such screening libraries aimed at discovering novel inhibitors of viral replication for pathogens like HIV and EBV.

Contribution to the Construction of Bioactive Small Molecule Libraries

Bioactive small molecule libraries are essential tools for high-throughput screening (HTS) in drug discovery. targetmol.comox.ac.uk These libraries contain thousands of structurally diverse compounds that are tested against biological targets to identify "hits"—molecules that can modulate the target's activity. The piperidine ring is considered a "privileged scaffold" because it is a structural component of many existing drugs and natural products, capable of binding to a wide range of biological targets. researchgate.net

This compound serves as a valuable building block for the synthesis of novel compounds for these libraries. evitachem.com Its incorporation allows for the exploration of new chemical space. The trifluoromethoxy group is particularly useful as it can increase metabolic stability and membrane permeability, properties that are highly desirable for drug candidates. By using building blocks like this compound, chemists can generate libraries of compounds with enhanced drug-like properties, increasing the probability of discovering new leads for a wide range of diseases, including cancer, inflammatory conditions, and infectious diseases. ox.ac.ukvipergen.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Methyl-4-(trifluoromethoxy)piperidine |

| 4-[3,5-Bis(Trifluoromethyl)Phenoxy]Piperidine Hydrochloride |

| Piperine |

| 3,5-bis(arylidene)-4-piperidones (BAPs) |

| Curcumin |

| 3,5-Di[(E)-benzylidene]piperidin-4-one |

| Tenofovir |

| Momordica anti-HIV protein (MAP30) |

| Bcl-2 |

| Bax |

| C-caspase-3 |

| Interleukin-1β |

| Tumor necrosis factor-α |

Computational Chemistry Investigations of 4 Trifluoromethoxy Piperidine

Molecular Modeling and Docking Studies of Compound-Target Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in drug discovery for understanding how a ligand, such as a derivative of 4-(Trifluoromethoxy)piperidine, might interact with a biological target like a protein receptor or enzyme.

While specific docking studies for this compound are not extensively detailed in the reviewed literature, the principles can be understood from studies on analogous compounds. For instance, computational studies on piperidine (B6355638) and piperazine-based compounds have been used to elucidate their binding modes with targets like the sigma-1 receptor (S1R) rsc.org. Such studies reveal crucial interactions, including salt bridges between the protonated piperidine nitrogen and acidic residues like Glu172 and Asp126, as well as hydrophobic interactions with various amino acids lining the binding pocket rsc.org.

In a hypothetical docking scenario involving a this compound derivative, the piperidine ring would likely serve as a central scaffold. The nitrogen atom is a key interaction point, capable of forming strong ionic bonds or hydrogen bonds within a receptor active site rsc.org. The trifluoromethoxy (OCF3) group at the 4-position would significantly influence binding affinity and selectivity. Key properties of the OCF3 group relevant to molecular interactions include:

High Lipophilicity : The trifluoromethoxy group is one of the most lipophilic substituents, which can enhance binding in hydrophobic pockets of a protein target mdpi.com.

Strong Electron-Withdrawing Nature : This property alters the electronic landscape of the molecule, potentially influencing electrostatic or dipole-based interactions with the target mdpi.comresearchgate.net.

Metabolic Stability : The strength of the C-F bonds makes the trifluoromethyl moiety highly resistant to metabolic degradation, a property that is advantageous for drug candidates mdpi.comnih.gov.

Molecular docking simulations performed on 5-trifluoromethoxy-2-indolinones as cholinesterase inhibitors have demonstrated how the trifluoromethoxy group can be positioned within the active site to contribute to binding affinity nih.gov. These studies provide a framework for how the this compound moiety could be computationally evaluated against various biological targets to predict binding modes and affinities.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to analyze the electronic structure of a molecule, providing insights into its reactivity, stability, and spectroscopic properties emerginginvestigators.orgaps.org. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

For this compound, quantum chemical calculations can illuminate the impact of the trifluoromethoxy group on the piperidine ring. The OCF3 group is known for its potent electronic effects. It is a strong electron-withdrawing group, which can significantly lower the electron density of the parent molecule mdpi.comresearchgate.net. This has several consequences:

Modulation of Basicity : The electron-withdrawing nature of the OCF3 group would be expected to decrease the basicity (pKa) of the piperidine nitrogen. This is a critical parameter for drug candidates as it affects their ionization state at physiological pH, which in turn influences solubility, permeability, and receptor interaction.

Electrostatic Potential : These calculations can generate molecular electrostatic potential (MEP) maps. An MEP map for this compound would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, as well as regions that could participate in hydrogen bonding or other electrostatic interactions with a biological target researchgate.net.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the stable arrangements of its atoms in space and determining their relative energies. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. In this conformation, a substituent at the 4-position can be in either an axial or an equatorial position.

Computational methods, ranging from molecular mechanics to higher-level quantum calculations, are used to map the potential energy landscape and determine the free energy difference (ΔG) between the axial and equatorial conformers. The preferred conformation is dictated by a complex interplay of several factors. Studies on various 4-substituted and fluorinated piperidines have elucidated these controlling factors nih.govnih.gov:

| Influencing Factor | Description | Effect on 4-Substituted Piperidine Conformation |

| Steric Interactions | Repulsive forces between atoms occupying the same space. Also known as A-value or 1,3-diaxial interactions. | Generally favors the larger substituent in the more spacious equatorial position to avoid clashes with axial hydrogens. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polarized parts of the molecule (e.g., charge-dipole). | Can stabilize the axial conformer, especially in protonated piperidinium (B107235) salts where an electronegative axial substituent can have an attractive interaction with the positive charge on the nitrogen nih.govnih.gov. |

| Hyperconjugation | Delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. | Can stabilize the axial conformer through interactions like σC-H → σC-F or σC-H → σC-O. |

| Solvation Effects | The interaction of the molecule with the surrounding solvent, which can stabilize conformers differently based on their dipole moments. | Polar solvents can preferentially stabilize the conformer with the larger dipole moment. In some cases, this can favor the axial conformation nih.gov. |

For this compound, the trifluoromethoxy group is sterically demanding, which would suggest a strong preference for the equatorial position to avoid 1,3-diaxial steric strain. However, the group is also highly polar and electron-withdrawing. Therefore, in the protonated piperidinium form, electrostatic interactions could potentially stabilize the axial conformer nih.gov. Detailed computational studies are required to quantify the energetic balance of these competing effects and predict the precise conformational equilibrium under different conditions (e.g., in various solvents or in the gas phase).

In Silico Prediction of Receptor Binding Profiles and Pharmacokinetic Properties

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, as well as their likely biological targets slideshare.netsemanticscholar.org. These predictive models use the chemical structure of a compound to estimate its pharmacokinetic and safety profiles, allowing for early-stage screening and optimization.

For this compound, a full in silico profile would involve calculations for numerous endpoints. While a specific report for this compound is not available, predictions can be inferred from studies on similar piperidine-based molecules and the known effects of the trifluoromethoxy group scispace.comnih.govresearchgate.net.

Pharmacokinetic Properties (ADMET): The trifluoromethoxy group is often incorporated into drug candidates to enhance their pharmacokinetic properties nih.gov.

Absorption : The high lipophilicity of the OCF3 group can improve passive diffusion across the gastrointestinal tract, potentially leading to good oral absorption mdpi.com.

Distribution : Increased lipophilicity can also affect how the compound distributes in the body, including its ability to cross the blood-brain barrier (BBB) researchgate.net. In silico models are used to predict parameters like plasma protein binding (PPB) and volume of distribution.

Metabolism : The OCF3 group is exceptionally stable and resistant to metabolic breakdown by enzymes like the cytochrome P450 (CYP) family mdpi.comscispace.com. This can increase the metabolic stability and half-life of a drug. In silico tools can predict which CYP isoforms a compound is likely to inhibit or be a substrate for.

Toxicity : Various computational models exist to predict potential toxicities, such as mutagenicity (Ames test), carcinogenicity, and hepatotoxicity researchgate.net.

A representative table of predicted ADMET properties for a hypothetical piperidine derivative is shown below.

| Property | Predicted Value | Interpretation |

| Physicochemical | ||

| Molecular Weight | < 500 g/mol | Complies with Lipinski's Rule |

| LogP (Lipophilicity) | 1-3 | Optimal range for oral bioavailability |

| Absorption | ||

| GI Absorption | High | Likely well-absorbed from the gut |

| BBB Permeant | Yes/No | Predicts ability to enter the central nervous system |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via this enzyme |

| Drug-Likeness | ||

| Lipinski's Rule | 0 Violations | Good drug-like properties |

| Bioavailability Score | 0.55 | Indicates good probability of oral bioavailability |

Receptor Binding Profiles: In silico target prediction tools operate on the principle of chemical similarity, comparing a novel compound to a database of known ligands with established biological activities. By analyzing structural fingerprints and pharmacophore features, these programs can generate a list of potential protein targets. For a molecule like this compound, these tools might predict activity at receptors known to bind piperidine-containing ligands, such as dopamine, serotonin, or sigma receptors rsc.org. These predictions serve as valuable hypotheses for guiding subsequent experimental testing.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for unambiguously determining the molecular structure of 4-(Trifluoromethoxy)piperidine. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the compound's atomic connectivity and composition. The synthesis and structural confirmation of this compound have been reported, with its composition verified by ¹Н, ¹³C, and ¹⁹F NMR spectroscopy, as well as mass spectrometry. researchgate.netnuph.edu.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: In proton NMR spectroscopy, the signals corresponding to the piperidine (B6355638) ring protons are expected. The proton on the carbon bearing the trifluoromethoxy group (H-4) would likely appear as a multiplet. The protons on the carbons adjacent to the nitrogen (H-2, H-6) and the other ring protons (H-3, H-5) would typically resonate in distinct regions, with their chemical shifts and multiplicities providing information about their chemical environment and spatial relationships.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom attached to the trifluoromethoxy group (C-4) would be significantly influenced by the electronegative oxygen and fluorine atoms. The carbons adjacent to the nitrogen (C-2, C-6) would also have characteristic chemical shifts. The trifluoromethoxy carbon itself would appear as a quartet due to coupling with the three fluorine atoms. rsc.org

¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. This compound would exhibit a characteristic singlet in the ¹⁹F NMR spectrum corresponding to the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of this signal is a key identifier for the trifluoromethoxy moiety. rsc.org

Table 1: Predicted NMR Spectral Data for this compound

| Technique | Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| ¹H NMR | H-4 | ~3.5 - 4.5 | Multiplet | Shift influenced by the -OCF₃ group. |

| H-2, H-6 (axial & equatorial) | ~2.5 - 3.5 | Multiplets | Protons adjacent to the nitrogen atom. | |

| H-3, H-5 (axial & equatorial) | ~1.5 - 2.5 | Multiplets | Remaining piperidine ring protons. | |

| N-H | Variable | Broad Singlet | Chemical shift is concentration and solvent dependent. | |

| ¹³C NMR | C-4 | ~70 - 80 | Singlet | Carbon bearing the -OCF₃ group. |

| C-2, C-6 | ~40 - 50 | Singlet | Carbons adjacent to the nitrogen atom. | |

| C-3, C-5 | ~30 - 40 | Singlet | Remaining piperidine ring carbons. | |

| -OCF₃ | ~120 - 125 | Quartet | Carbon of the trifluoromethoxy group, split by ³JC-F coupling. | |

| ¹⁹F NMR | -OCF₃ | ~ -58 to -60 | Singlet | Characteristic shift for trifluoromethoxy groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aliphatic ring, the C-O bond of the ether linkage, and the strong C-F bonds of the trifluoromethoxy group.

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C-O Stretch | 1000 - 1300 | Strong |

| C-F Stretch | 1100 - 1300 | Very Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) or electrospray ionization (ESI) could be used. The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. researchgate.netnuph.edu.ua Fragmentation patterns, resulting from the cleavage of the piperidine ring and the loss of the trifluoromethoxy group, can provide further structural confirmation.

Chromatographic Separation and Analysis (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common technique for the analysis of small organic molecules. However, as a basic amine, this compound may exhibit poor retention and peak shape on standard C18 columns. To overcome this, ion-pairing agents like heptafluorobutyric acid (HFBA) can be added to the mobile phase to improve retention and resolution. epa.gov Detection can be challenging as the molecule lacks a strong UV chromophore; thus, detectors such as a Charged Aerosol Detector (CAD) or Mass Spectrometry (LC-MS) are more suitable. epa.gov

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. The separation of related positional isomers of similar compounds has been successfully achieved using capillary GC with a flame ionization detector (FID). tsijournals.com The choice of a suitable stationary phase is critical for achieving good separation from any impurities. GC coupled with Mass Spectrometry (GC-MS) can provide both separation and identification of components in a mixture.

X-ray Crystallographic Studies for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise information on bond lengths, bond angles, and the conformation of the this compound molecule. For piperidine derivatives, X-ray studies typically reveal a chair conformation for the six-membered ring. nih.gov Such an analysis would confirm the substitution pattern and determine the orientation (axial or equatorial) of the trifluoromethoxy group in the crystalline state. While this method provides unparalleled structural detail, its application is contingent upon the ability to grow a single crystal of suitable quality.

Methodologies for Purity Assessment in Research-Grade Samples

Ensuring the high purity of research-grade samples is critical for the reliability of subsequent studies. A combination of methods is typically employed to assess the purity of this compound.

Chromatographic Purity: HPLC and GC methods, as described previously, are primary tools for purity assessment. By analyzing the sample under validated conditions, the presence of impurities can be detected and quantified as a percentage of the total peak area.

Quantitative NMR (qNMR): NMR spectroscopy can be used not only for structural elucidation but also for quantitative analysis. Specifically, ¹⁹F qNMR is a highly accurate and precise method for determining the purity of fluorinated compounds. By integrating the signal of the -OCF₃ group against that of a certified internal standard of known concentration, the absolute purity of the this compound sample can be determined without the need for a reference standard of the compound itself.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample. The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula (C₆H₁₀F₃NO). A close agreement between the experimental and theoretical values serves as a confirmation of the compound's elemental composition and as an indicator of its purity. researchgate.netnuph.edu.ua Commercial suppliers often provide a certificate of analysis that includes purity data, which may be determined by one or more of these techniques. sigmaaldrich.com

Future Directions and Emerging Research Avenues for 4 Trifluoromethoxy Piperidine

Development of Novel and Sustainable Synthetic Approaches

While established methods for the synthesis of 4-(Trifluoromethoxy)piperidine exist, future research will likely focus on the development of more sustainable and efficient synthetic strategies. nuph.edu.uaresearchgate.net Key areas of exploration include the use of greener solvents, reduction in the number of synthetic steps, and the development of catalytic methods that minimize waste and energy consumption.

One promising direction is the application of flow chemistry. This technology offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The development of a continuous-flow synthesis for this compound could significantly reduce production costs and environmental impact.

Furthermore, the exploration of novel trifluoromethoxylating reagents is an active area of research. researchgate.net The development of reagents that are less hazardous and more efficient than current options would be a significant advancement. Additionally, late-stage trifluoromethoxylation of piperidine (B6355638) derivatives could provide a more direct route to a diverse range of analogs, avoiding the need for de novo synthesis in many cases.

| Current Synthetic Approach | Potential Sustainable Improvement | Key Benefits |

| Multi-step batch synthesis | Continuous flow synthesis | Increased efficiency, improved safety, better scalability |

| Use of hazardous reagents | Development of greener trifluoromethoxylating reagents | Reduced environmental impact, enhanced safety |

| Protection/deprotection steps | Catalytic C-H functionalization | Atom economy, reduced waste |

Exploration of New Biological Targets and Therapeutic Areas

The piperidine scaffold is a common motif in a wide array of biologically active compounds and approved drugs. mdpi.comijnrd.org The introduction of a trifluoromethoxy group can significantly modulate the pharmacological properties of a molecule, including its binding affinity, metabolic stability, and bioavailability. mdpi.comwechemglobal.com Consequently, a major future direction for this compound is the systematic exploration of its potential against new biological targets and in various therapeutic areas.

Derivatives of this compound could be designed and synthesized to target a range of receptors and enzymes implicated in diseases. For instance, research has shown that trifluoromethyl- and trifluoromethoxy-substituted compounds can exhibit potent anti-inflammatory and antitubercular activities. nih.govmdpi.com This suggests that novel derivatives of this compound could be promising candidates for the development of new treatments for inflammatory disorders and infectious diseases.

Moreover, the unique properties of the trifluoromethoxy group make it an attractive substituent for CNS-active compounds. Its ability to enhance metabolic stability and membrane permeability could be leveraged to design novel therapeutics for neurological and psychiatric disorders. mdpi.com Future research should involve high-throughput screening of this compound derivatives against a diverse panel of biological targets to identify new lead compounds for drug discovery programs.

| Potential Therapeutic Area | Rationale for Exploration | Example of Related Research |

| Anti-inflammatory | Trifluoromethoxy-containing compounds have shown anti-inflammatory properties. nih.gov | Curcumin (B1669340) derivatives with trifluoromethoxy groups exhibit potent anti-inflammatory activity. nih.gov |

| Antitubercular | Piperidine-containing drugs are used to treat tuberculosis. mdpi.com | Isoniazid-derived hydrazones with piperidine rings show antitubercular activity. mdpi.com |

| Central Nervous System Disorders | The trifluoromethoxy group can improve blood-brain barrier permeability. mdpi.com | Many CNS-active drugs contain piperidine scaffolds. mdpi.com |

| Oncology | Trifluoromethyl-containing drugs are used in cancer therapy. wechemglobal.com | The trifluoromethyl group can enhance the targeting of tumor cells. wechemglobal.com |

Design and Synthesis of Advanced Materials with Tunable Properties

The influence of fluorine-containing groups on the properties of organic materials is well-documented. chemindigest.com The trifluoromethoxy group, in particular, can impart desirable characteristics such as enhanced thermal stability, chemical resistance, and specific electronic properties. nbinno.com A significant future direction for this compound is its incorporation into advanced materials with tunable properties.

In the field of polymer chemistry, this compound could serve as a unique monomer or building block for the synthesis of high-performance polymers. These materials could find applications in demanding environments, such as in the aerospace and automotive industries, where thermal and chemical stability are paramount.

Furthermore, the electronic properties of the trifluoromethoxy group suggest that derivatives of this compound could be utilized in the development of novel electronic materials. nbinno.com This includes applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of dielectric materials. The ability to fine-tune the electronic properties of these materials by modifying the substitution pattern on the piperidine ring is a particularly attractive prospect.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical research and drug discovery. nih.govnih.gov These powerful computational tools can be leveraged to accelerate the discovery and development of novel compounds based on the this compound scaffold.

Machine learning models can be trained on existing data to predict the physicochemical properties, biological activities, and synthetic accessibility of virtual libraries of this compound derivatives. This in silico screening can help to prioritize the synthesis of the most promising candidates, saving significant time and resources.

Furthermore, generative AI models can be employed to design novel molecules with desired property profiles. harvard.edu By providing the model with a set of target properties, it can generate new chemical structures based on the this compound core that are predicted to have a high probability of success.

AI can also play a crucial role in optimizing synthetic routes. mit.edu Retrosynthesis prediction tools can suggest novel and more efficient pathways for the synthesis of complex this compound derivatives, potentially identifying more sustainable and cost-effective methods. The integration of AI and ML into the research workflow for this compound will undoubtedly accelerate the pace of innovation and discovery.

| AI/ML Application | Specific Task | Potential Impact |

| Predictive Modeling | Prediction of ADMET properties, biological activity, and material properties. | Prioritization of synthetic targets, reduction of experimental costs. |

| Generative Design | De novo design of novel molecules with desired characteristics. | Exploration of new chemical space, identification of novel drug candidates. harvard.edu |

| Synthesis Planning | Retrosynthesis prediction and optimization of reaction conditions. | Discovery of more efficient and sustainable synthetic routes. mit.edu |

| Data Analysis | Analysis of high-throughput screening data to identify structure-activity relationships. | Faster identification of lead compounds and optimization strategies. |

Q & A

Basic: What are the optimal synthetic routes for 4-(trifluoromethoxy)piperidine, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves functionalizing the piperidine ring at the 4-position. A common approach is nucleophilic substitution using trifluoromethoxy precursors (e.g., trifluoromethyl hypofluorite) under controlled conditions. For example, reacting 4-hydroxypiperidine with a trifluoromethylating agent in the presence of a base like potassium carbonate, followed by purification via column chromatography or recrystallization . To ensure purity (>98%), use orthogonal analytical methods such as HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity via / NMR .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : NMR identifies proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm), while NMR confirms the trifluoromethoxy group (δ -55 to -60 ppm) .

- Elemental Analysis : Verify empirical composition (e.g., C, H, N within ±0.4% of theoretical values) to rule out impurities .

- Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight (e.g., [M+H] at m/z 200.0825 for CHFNO) .

Advanced: How can factorial design optimize reaction conditions for this compound synthesis?

Methodological Answer:

Use a 2 factorial design to test variables (temperature, solvent polarity, catalyst loading). For example:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 60 | 100 |

| Solvent | DMF | THF |

| Catalyst (mol%) | 5 | 10 |

Analyze yield and purity via ANOVA to identify significant factors. Evidence suggests THF at 80°C with 7.5 mol% catalyst maximizes yield (85%) while minimizing byproducts .

Advanced: How to resolve stereochemical challenges in this compound derivatives?

Methodological Answer:

- Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol (90:10) to separate enantiomers. Retention times can vary by >2 min for R/S configurations .

- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to determine absolute configuration .

- Dynamic Kinetic Resolution : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) to favor a single enantiomer during synthesis .

Advanced: How to analyze structure-activity relationships (SAR) of this compound in drug discovery?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with varied substituents (e.g., 4-fluoro, 4-cyano) and compare bioactivity .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like serotonin receptors. Trifluoromethoxy groups enhance lipophilicity (LogP ~2.1) and metabolic stability .

- In Vitro Assays : Test analogs in receptor-binding assays (e.g., 5-HT IC) under standardized conditions (HEK293 cells, 37°C, pH 7.4) to minimize data variability .

Advanced: How to address contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Assay Standardization : Validate protocols using positive controls (e.g., ketanserin for 5-HT) and replicate experiments across labs .

- Orthogonal Methods : Cross-verify results with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .

- Meta-Analysis : Pool data from multiple studies (e.g., IC values) and apply statistical tools (Grubbs’ test) to identify outliers .

Basic: What are best practices for quantifying this compound in complex matrices?

Methodological Answer:

- UPLC-MS/MS : Use a BEH C18 column (2.1 × 50 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile. Limit of detection (LOD) ≤10 ng/mL .

- GC-FID : Derivatize with BSTFA to improve volatility. Calibrate with external standards (R >0.995) .

Advanced: How to assess metabolic stability of this compound-based drug candidates?

Methodological Answer:

- In Vitro Microsomal Assays : Incubate compounds with human liver microsomes (HLM, 1 mg/mL) and NADPH (1 mM) at 37°C. Monitor parent compound depletion via LC-MS over 60 min. Calculate t using non-compartmental analysis .

- In Vivo PK Studies : Administer orally to rodents (10 mg/kg) and collect plasma samples. Use Phoenix WinNonlin® to model AUC and clearance rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.